molecular formula C22H20FN5O2 B2922403 4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922117-32-6

4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2922403
CAS RN: 922117-32-6
M. Wt: 405.433
InChI Key: RLRGIRSJRGZJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including a fluoro-substituted benzyl group, a pyrazolopyrimidinone group, and an amide linkage . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The compound contains several aromatic rings, which are likely to contribute to its stability and may influence its reactivity . The presence of a fluorine atom on the benzyl group could also affect the compound’s properties, as fluorine is highly electronegative.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Antiviral Applications

  • Design and Synthesis for Antituberculosis : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and showed promising activity against Mycobacterium tuberculosis, highlighting the potential for derivatives to be designed as antimicrobial agents (V. U. Jeankumar et al., 2013).

  • Antiviral Activity Against Influenza : Benzamide-based 5-aminopyrazoles and their derivatives were synthesized and tested for anti-influenza A virus (subtype H5N1) activity, indicating that similar structures could be explored for antiviral applications (A. Hebishy et al., 2020).

Anticancer Applications

  • Anticancer Activity Evaluation : Novel fluoro substituted benzo[b]pyran compounds were tested against lung, breast, and CNS cancer cell lines, showcasing the potential of fluoro-containing derivatives in cancer treatment (A. G. Hammam et al., 2005).

Enzyme Inhibition for Drug Development

  • GPR39 Agonists Identification : Kinase inhibitors were identified as novel GPR39 agonists, demonstrating the utility of fluoro-containing compounds in modulating receptor activity for potential therapeutic benefits (Seiji Sato et al., 2016).

Metabolism and Disposition Studies

  • Metabolism of HIV Integrase Inhibitors : The metabolism and disposition of potent HIV integrase inhibitors were studied using 19F-NMR spectroscopy, underlining the importance of fluorine in tracking the metabolic fate of pharmaceutical compounds (E. Monteagudo et al., 2007).

Anticonvulsant and Antidepressant Activities

  • Pyrido[2,3-d]pyrimidine Derivatives : The synthesis and evaluation of these derivatives for anticonvulsant and antidepressant activities exemplify the approach to neurological disorder treatment with complex molecules (Hong-jian Zhang et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities, which are not available from the current information .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown

Mode of Action

It is likely that it interacts with its target through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is possible that it may influence pathways involving the benzylic position , which could have downstream effects on a variety of cellular processes.

Result of Action

Some studies suggest that similar compounds may exhibit substantial antiviral activity , indicating that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors . These could include temperature, pH, and the presence of other chemicals or compounds in the environment.

properties

IUPAC Name

4-fluoro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-15-4-2-3-5-17(15)13-27-14-25-20-19(22(27)30)12-26-28(20)11-10-24-21(29)16-6-8-18(23)9-7-16/h2-9,12,14H,10-11,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRGIRSJRGZJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.